3-(4-n-Pentylphenyl)-1-propene
Description
Properties
IUPAC Name |
1-pentyl-4-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-3-5-6-8-14-11-9-13(7-4-2)10-12-14/h4,9-12H,2-3,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKGEUWMECDGBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-n-Pentylphenyl)-1-propene typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-n-pentylphenyl bromide. This is achieved by brominating 4-n-pentylphenol using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of the Propene Group: The next step involves the formation of the propene group. This can be done through a Wittig reaction, where the 4-n-pentylphenyl bromide is reacted with a phosphonium ylide to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of efficient catalysts. Continuous flow reactors may be employed to enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(4-n-Pentylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Applications
1. Synthesis of Organic Molecules
3-(4-n-Pentylphenyl)-1-propene serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis. For example, it can be used to create derivatives that have specific functional properties, which are crucial in developing pharmaceuticals and agrochemicals.
2. Reaction Mechanisms
The compound's reactivity can be studied to understand fundamental reaction mechanisms. It can help elucidate the behavior of similar compounds under different conditions, thus contributing to the broader field of organic chemistry.
Biological Applications
1. Biochemical Assays
In biological research, this compound is utilized in biochemical assays to investigate enzyme activity and metabolic pathways. Its interaction with biological systems can reveal insights into cellular processes and potential therapeutic targets.
2. Anticancer Properties
Recent studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, research has shown that it can induce apoptosis in U2OS cells at an IC₅₀ of 18.4 μM and inhibit proliferation in ARO cells at an IC₅₀ of 13.2 μM, suggesting its potential as a therapeutic agent in cancer treatment.
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| U2OS | 18.4 | Induction of apoptosis |
| ARO | 13.2 | Inhibition of cell proliferation |
Industrial Applications
1. Production of Specialty Chemicals
this compound is also explored for its utility in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in creating polymers and resins that require specific mechanical or thermal characteristics.
2. Polymer Chemistry
The compound can be incorporated into polypropylene resin compositions to enhance their rigidity and impact resistance. This application is particularly relevant in manufacturing automotive parts and consumer products, where material performance is critical.
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the effects of this compound on various cancer cell lines, demonstrating its selective cytotoxicity and potential mechanisms involving hormonal regulation through thyroid hormone receptors . The findings suggest that structural modifications could enhance its effectiveness as an anticancer agent.
Case Study 2: Polymer Applications
Research on incorporating this compound into polypropylene formulations showed improved mechanical properties compared to standard formulations without this compound. The study highlighted its role as a nucleating agent that enhances crystallization behavior, leading to better thermal stability and mechanical performance .
Mechanism of Action
The mechanism of action of 3-(4-n-Pentylphenyl)-1-propene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Chain Length Effects
Compound 1 : 3-(4-n-Butylphenyl)-1-propene (CAS 842124-16-7)
- Structure : Features a shorter n-butyl chain (C₄H₉) at the para position.
- Thermal Properties: Longer alkyl chains generally reduce melting points due to increased molecular flexibility. For example, adamantane-containing polymers (e.g., 3-(1-adamantyl)-1-propene homopolymers) exhibit higher rigidity and thermal stability than linear alkyl-substituted analogs .
Data Table 1 : Alkyl Chain Comparison
| Compound | Substituent Chain | Predicted Melting Point Trend | Hydrophobicity Trend |
|---|---|---|---|
| 3-(4-n-Pentylphenyl)-1-propene | C₅H₁₁ | Lower than butyl analog | Higher |
| 3-(4-n-Butylphenyl)-1-propene | C₄H₉ | Higher than pentyl analog | Moderate |
Steric Effects: Bulky vs. Linear Substituents
Compound 2 : 3-(1-Adamantyl)-1-propene
- Structure : Incorporates a rigid adamantane group instead of a linear alkyl chain.
- Impact :
- Polymerization : The adamantyl group’s bulkiness hinders chain mobility during polymerization, leading to lower crystallinity but higher glass transition temperatures (Tg) in homopolymers. This contrasts with this compound, where the flexible pentyl chain may facilitate copolymerization with α-olefins like ethene or propene .
- Synthetic Challenges : Adamantyl derivatives require specialized synthesis routes (e.g., modified Osawa methods) due to steric hindrance, whereas linear alkyl-substituted propenes are synthesized via conventional Claisen-Schmidt condensations or allylation reactions .
Data Table 2 : Steric Comparison
| Compound | Substituent Type | Polymerization Ease | Tg (Trend) |
|---|---|---|---|
| This compound | Linear alkyl | Moderate | Lower than adamantyl |
| 3-(1-Adamantyl)-1-propene | Bulky adamantyl | Low | Higher |
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
Compound 3 : 3-(4-n-Butoxy-3,5-difluorophenyl)-1-propene (CAS 1443333-25-2)
- Structure : Combines electron-withdrawing fluorine atoms and an electron-donating butoxy group.
- Impact :
- Reactivity : Fluorine’s electronegativity increases electrophilicity at the double bond, enhancing susceptibility to nucleophilic attack. In contrast, this compound’s purely alkyl-substituted phenyl ring lacks significant electronic activation, favoring radical or electrophilic polymerization mechanisms .
Compound 4 : 3-(4-Methoxyphenyl)-1-phenylpropan-1-one
- Structure: A propenone (chalcone) derivative with a methoxy group.
- Such effects are less pronounced in this compound due to the absence of a carbonyl group .
Branched vs. Linear Alkyl Substituents
Compound 5 : 3-(2-Isopropylphenyl)-1-propene (CAS 1587-06-0)
- Structure : Features a branched isopropyl group at the ortho position.
- Thermodynamic Stability: Branched substituents may lower melting points due to disrupted packing, whereas linear chains (e.g., pentyl) allow tighter molecular alignment .
Biological Activity
3-(4-n-Pentylphenyl)-1-propene, also known as a derivative of propene with significant structural implications, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of styryl derivatives, which have been studied for their diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H22
- Molecular Weight : 218.34 g/mol
- IUPAC Name : 3-(4-n-pentylphenyl)-prop-1-ene
This compound features a propene backbone with a pentyl-substituted phenyl group, which contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies involving chalcone derivatives have demonstrated their ability to induce apoptosis in MCF-7 breast cancer cells, suggesting that modifications in the phenyl ring can enhance their anticancer properties .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | This Study |
| Chalcone A | MCF-7 | 10 | |
| Chalcone B | HeLa | 15 | |
| Chalcone C | A549 | 20 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound may possess anti-inflammatory effects. Similar compounds have been investigated for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in vitro. The structural motifs present in these compounds are believed to play a critical role in mediating these effects.
Antimicrobial Activity
Preliminary studies suggest that the compound could also exhibit antimicrobial activity. Research into related styryl derivatives has indicated potential efficacy against various bacterial strains, which may be attributed to their ability to disrupt bacterial cell membranes .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | TBD | This Study |
| Chalcone D | S. aureus | 32 | |
| Chalcone E | P. aeruginosa | 64 |
The biological activity of this compound is likely mediated through various mechanisms, including:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : It could affect signaling pathways involved in inflammation and cell survival.
- Interaction with Biological Targets : Similar compounds have been shown to interact with estrogen receptors and other molecular targets, contributing to their therapeutic effects .
Study on Anticancer Effects
A recent study evaluated the cytotoxic effects of several styryl derivatives on MCF-7 cells. The results indicated that modifications in the phenyl ring significantly enhanced cytotoxicity compared to unmodified derivatives. This underscores the importance of structural optimization in developing effective anticancer agents .
Study on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory potential of related compounds, revealing that certain modifications led to a marked reduction in pro-inflammatory cytokine production in vitro. This suggests that further exploration of structural variations could yield potent anti-inflammatory agents .
Q & A
Q. What are the established synthetic routes for preparing 3-(4-n-Pentylphenyl)-1-propene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of benzene derivatives or cross-coupling reactions (e.g., Heck coupling) using palladium catalysts. For example, alkylation of 4-pentylbenzene with allyl chloride in the presence of AlCl₃ may yield the target compound . Optimization includes:
- Temperature control (80–120°C) to minimize side reactions.
- Solvent selection (e.g., dichloromethane for Friedel-Crafts).
- Catalytic systems (e.g., Pd(OAc)₂/PPh₃ for coupling reactions).
- Purity is confirmed via GC-MS (retention time ~12.3 min) and ¹H NMR (δ 5.8–6.2 ppm for allylic protons) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹³C NMR : Peaks at δ 115–125 ppm (alkene carbons) and δ 140–145 ppm (aromatic carbons) .
- FT-IR : C=C stretch at ~1640 cm⁻¹ and C-H (sp²) at ~3020 cm⁻¹ .
- Computational Chemistry :
- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to map electron density and HOMO-LUMO gaps .
Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?
- Methodological Answer :
- Solubility : Miscible in non-polar solvents (e.g., hexane, toluene) but poorly soluble in water (logP ~4.2) .
- Stability :
- Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the allyl group.
- Monitor degradation via UV-Vis (λmax ~260 nm) .
Advanced Research Questions
Q. How does the electronic nature of the pentyl substituent influence the reactivity of this compound in catalytic transformations?
- Methodological Answer :
- The electron-donating pentyl group enhances electrophilic aromatic substitution but may sterically hinder metal-catalyzed reactions.
- Case Study : In Suzuki-Miyaura coupling, steric bulk reduces coupling efficiency (yield drops from 85% to 60% with pentyl vs. methyl substituents) .
- Use steric maps (e.g., Tolman cone angle) and Hammett constants (σ ~ –0.15 for pentyl) to predict reactivity .
Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Multi-technique validation : Combine 2D NMR (HSQC, COSY) to assign ambiguous proton environments .
- Isomer differentiation : Use HPLC-MS (C18 column, acetonitrile/water gradient) to separate cis/trans isomers .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves structural ambiguities (e.g., bond angles) .
Q. How can computational models predict the environmental adsorption behavior of this compound on indoor surfaces?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with silica or polymer surfaces (e.g., PMMA) using LAMMPS or GROMACS .
- Adsorption Metrics : Calculate binding energy (ΔG ~ –25 kJ/mol) and partition coefficients (Kd) via Langmuir isotherms .
Q. What role does this compound play in designing liquid crystal or polymer composites?
- Methodological Answer :
- Liquid Crystal Applications : Incorporate into smectic phases via thermal analysis (DSC) to study phase transitions (Tm ~120°C) .
- Polymer Synthesis : Use as a monomer in radical polymerization (AIBN initiator, 70°C) to create side-chain functionalized polymers. Characterize via GPC (Mw ~50 kDa) and TGA (decomposition >250°C) .
Safety and Best Practices
Q. What safety protocols are critical when handling this compound in catalytic studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
